Positional Isomer Differentiation: 3,5-Dimethylphenyl vs. 2,6-Dimethylphenyl Substitution and Implications for Target Engagement
The 2,6-dimethylphenyl analog (CVT-2738, CAS 5294-61-1) is an active metabolite of ranolazine formed via CYP3A-mediated N-dealkylation and has demonstrated protective effects against isoprenaline-induced myocardial ischemia in mice at 100 mg/kg oral dose, though with lower potency than the parent drug ranolazine [1]. In contrast, the 3,5-dimethylphenyl isomer (the target compound) lacks the 2,6-substitution pattern required for generating the ranolazine pharmacophore upon further N-alkylation, meaning its biological activity profile is fundamentally distinct [2]. The positional isomerism also results in differential chromatographic retention: a validated RP-UPLC method achieved baseline separation of ranolazine regioisomers (including positional isomers differing in dimethylphenyl substitution) with detection limits of 0.1–0.3 μg/mL, enabling quantitative discrimination for quality control [3]. This chromatographic distinctiveness confirms that the 3,5-dimethylphenyl isomer is not a functional substitute for the 2,6-dimethylphenyl version in either synthetic or analytical contexts.
| Evidence Dimension | Anti-ischemic activity and chromatographic retention |
|---|---|
| Target Compound Data | 3,5-dimethylphenyl isomer: No published in vivo anti-ischemic data identified; chromatographically resolves from 2,6-isomer under UPLC conditions (LOD 0.1–0.3 μg/mL) |
| Comparator Or Baseline | 2,6-dimethylphenyl isomer (CVT-2738, CAS 5294-61-1): Protective against isoprenaline-induced myocardial ischemia in mice at 100 mg/kg p.o.; LogP (predicted) = 1.49–2.31; water solubility = ~1,086 mg/L at 25°C |
| Quantified Difference | CVT-2738 retains measurable in vivo anti-ischemic activity (less potent than ranolazine); target compound not characterized for this endpoint. Chromatographic resolution between regioisomers achieved (Δ retention time sufficient for baseline separation). |
| Conditions | CVT-2738 evaluated in murine isoprenaline-induced myocardial ischemia model (Chem Pharm Bull 2009); UPLC separation on Waters Acquity BEH RP18 column with monobasic sodium buffer/acetonitrile mobile phase (Talanta 2012) |
Why This Matters
For researchers studying ranolazine SAR or developing impurity profiling methods, the unambiguous chromatographic and pharmacological differentiation between these positional isomers is essential: using the wrong isomer would invalidate both biological conclusions and regulatory compliance data.
- [1] Yao Z, Liu Y, Li J, Zhang L, Chen H. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chem Pharm Bull (Tokyo). 2009;57(11):1218-1222. doi:10.1248/cpb.57.1218. PMID: 19881270. View Source
- [2] US Patent 4,567,264. Substituted piperazine compounds. Syntex (USA) Inc. Issued January 28, 1986. (Foundational ranolazine patent describing the 2,6-dimethylphenyl requirement for the pharmacophore.) View Source
- [3] Talanta. A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product. 2012;97:563-573. doi:10.1016/j.talanta.2012.04.041. View Source
